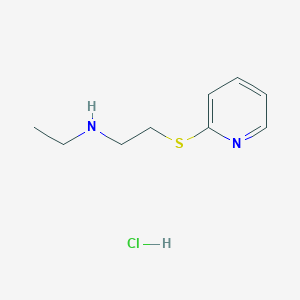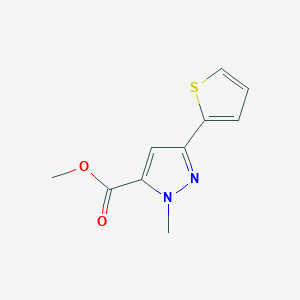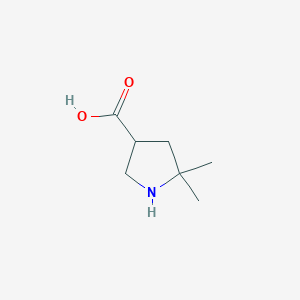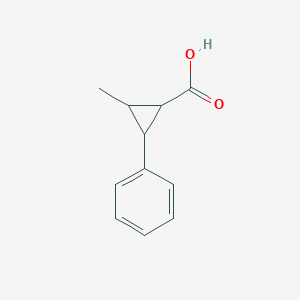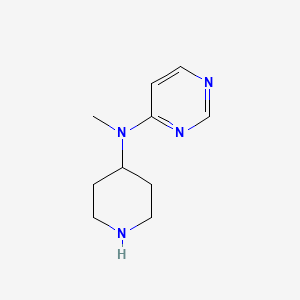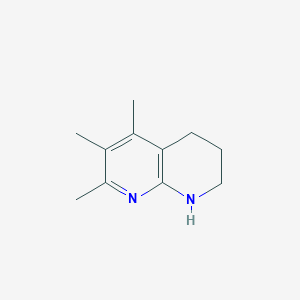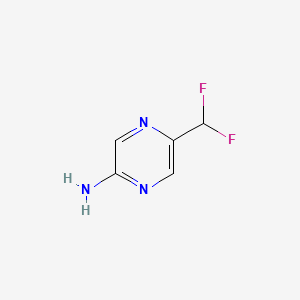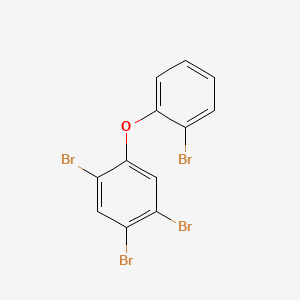
3,3-Dimetil-4-(m-tolil)pirrolidina
Descripción general
Descripción
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N. It is widely used in scientific research due to its unique structure and properties. This compound finds utility in various fields such as organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and drug candidates.
Material Science: As a precursor for the synthesis of novel materials with unique properties.
Mecanismo De Acción
Target of Action
“3,3-Dimethyl-4-(m-tolyl)pyrrolidine” belongs to the class of compounds known as pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatile biological activity . The specific targets of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidines can interact with their targets in various ways, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Pyrrolidines can be involved in a wide range of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
The pharmacokinetic properties of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine”, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific structure. Pyrrolidines, in general, can have favorable ADME properties due to their chemical complexity and three-dimensional shape .
Result of Action
The molecular and cellular effects of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific targets and mode of action. These effects could include changes in cellular signaling, gene expression, or cell function .
Action Environment
The action, efficacy, and stability of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The specific effects of these factors would depend on the compound’s structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine typically involves the reaction of 3,3-dimethylpyrrolidine with m-tolyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring structure.
3,3-Dimethylpyrrolidine: Lacks the m-tolyl group, making it less complex.
4-(m-Tolyl)pyrrolidine: Similar structure but without the dimethyl substitution.
Uniqueness
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine stands out due to its combination of the dimethyl and m-tolyl groups, which enhance its chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research .
Propiedades
IUPAC Name |
3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


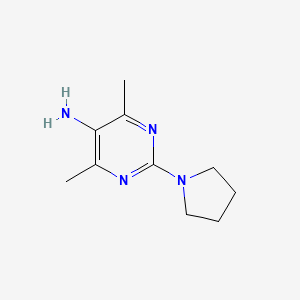
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
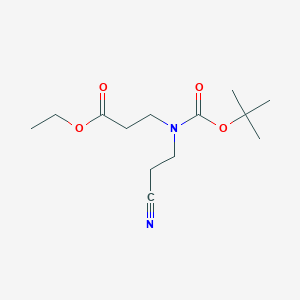
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
